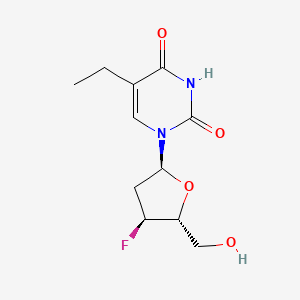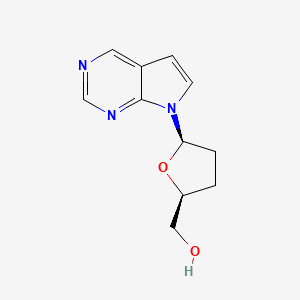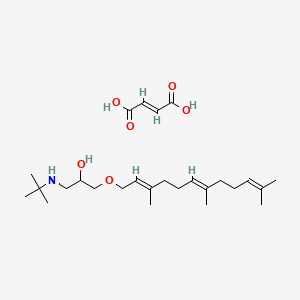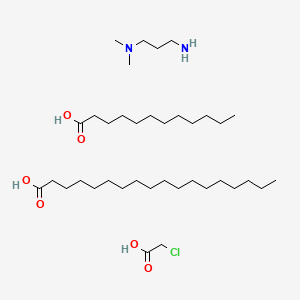
2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloroacetic acid; N’,N’-dimethylpropane-1,3-diamine; dodecanoic acid; octadecanoic acid” is a complex mixture of four distinct chemical entities. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
2-Chloroacetic Acid
2-Chloroacetic acid is typically synthesized by chlorinating acetic acid in the presence of a catalyst such as sulfuric acid. Industrially, it can also be produced by the hydrolysis of trichloroethylene .
N’,N’-Dimethylpropane-1,3-diamine
N’,N’-Dimethylpropane-1,3-diamine is synthesized by the reaction of dimethylamine with 1,3-dichloropropane. This reaction is usually carried out in the presence of a base such as sodium hydroxide .
Dodecanoic Acid
Octadecanoic Acid
化学反応の分析
2-Chloroacetic Acid
Substitution Reactions: 2-Chloroacetic acid undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation Reactions: It can be oxidized to glyoxylic acid using strong oxidizing agents like potassium permanganate.
N’,N’-Dimethylpropane-1,3-diamine
Alkylation Reactions: This compound can undergo alkylation reactions to form quaternary ammonium salts.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Dodecanoic Acid
Esterification Reactions: Dodecanoic acid reacts with alcohols in the presence of an acid catalyst to form esters.
Hydrogenation Reactions: It can be hydrogenated to form dodecanol.
Octadecanoic Acid
Esterification Reactions: Similar to dodecanoic acid, octadecanoic acid can form esters with alcohols.
Reduction Reactions: It can be reduced to octadecanol using reducing agents like lithium aluminum hydride.
科学的研究の応用
2-Chloroacetic Acid
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the synthesis of glycine derivatives.
Medicine: Utilized in the production of pharmaceuticals.
N’,N’-Dimethylpropane-1,3-diamine
Chemistry: Used in the synthesis of polymers and resins.
Biology: Acts as a cross-linking agent in bioconjugation.
Medicine: Employed in the formulation of certain drugs.
Dodecanoic Acid
Chemistry: Used in the production of surfactants and detergents.
Biology: Acts as an antimicrobial agent.
Medicine: Utilized in the formulation of topical creams and ointments.
Octadecanoic Acid
Chemistry: Used in the production of soaps and cosmetics.
Biology: Acts as a thickening agent in various formulations.
Medicine: Employed in the production of pharmaceutical excipients.
作用機序
2-Chloroacetic Acid
2-Chloroacetic acid acts as an alkylating agent, reacting with nucleophiles in biological systems to form covalent bonds.
N’,N’-Dimethylpropane-1,3-diamine
This compound acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems.
Dodecanoic Acid
Dodecanoic acid disrupts microbial cell membranes, leading to cell lysis and death.
Octadecanoic Acid
Octadecanoic acid acts as an emollient, forming a protective barrier on the skin to prevent moisture loss.
類似化合物との比較
2-Chloroacetic Acid
Similar Compounds: Dichloroacetic acid, trichloroacetic acid.
Uniqueness: 2-Chloroacetic acid is less toxic and more versatile in organic synthesis compared to its higher chlorinated counterparts.
N’,N’-Dimethylpropane-1,3-diamine
Similar Compounds: Ethylenediamine, hexamethylenediamine.
Uniqueness: N’,N’-Dimethylpropane-1,3-diamine has a unique combination of flexibility and reactivity due to its dimethyl groups.
Dodecanoic Acid
Similar Compounds: Myristic acid, palmitic acid.
Uniqueness: Dodecanoic acid has a balanced hydrophilic-lipophilic nature, making it highly effective as a surfactant.
Octadecanoic Acid
Similar Compounds: Palmitic acid, arachidic acid.
Uniqueness: Octadecanoic acid has a higher melting point and better stability, making it suitable for use in high-temperature applications.
特性
CAS番号 |
68424-97-5 |
|---|---|
分子式 |
C37H77ClN2O6 |
分子量 |
681.5 g/mol |
IUPAC名 |
2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C12H24O2.C5H14N2.C2H3ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-7(2)5-3-4-6;3-1-2(4)5/h2-17H2,1H3,(H,19,20);2-11H2,1H3,(H,13,14);3-6H2,1-2H3;1H2,(H,4,5) |
InChIキー |
FKXZDDOMSWSEIH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.CN(C)CCCN.C(C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



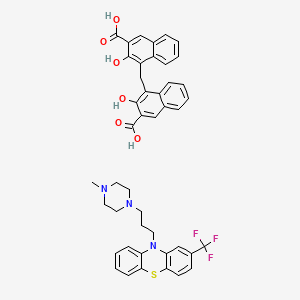
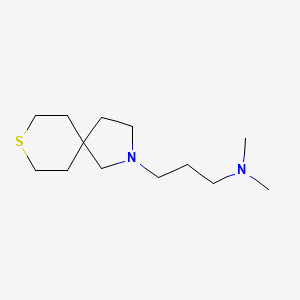
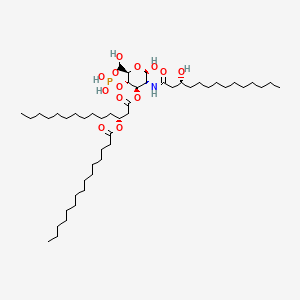


![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)




